molecular formula C11H16O3 B1433090 Ethyl 6-oxospiro[2.5]octane-1-carboxylate CAS No. 1447942-87-1

Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Cat. No.: B1433090
CAS No.: 1447942-87-1
M. Wt: 196.24 g/mol
InChI Key: HJCMVQHGSABCNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxospiro[2.5]octane-1-carboxylate typically involves the reaction of ethyl acetoacetate with cyclohexanone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxospiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-oxospiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, although it is not currently used in any approved drugs.

Mechanism of Action

The mechanism of action of ethyl 6-oxospiro[2.5]octane-1-carboxylate is not well-documented, but it is believed to interact with various molecular targets through its functional groups. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxospiro[2.5]octane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 6-oxospiro[2.5]octane-1-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities due to its unique structural characteristics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating certain biological pathways. Notably, it has been shown to influence microbial biofilms, suggesting applications in combating resistant strains of bacteria.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness in inhibiting the development of microbial biofilms on inert surfaces, which is crucial for preventing infections in medical settings.
  • Enzyme Interaction : Studies suggest potential interactions with various enzymes, which could lead to modulation of metabolic pathways.
  • Pharmacological Potential : Its unique structure may allow it to serve as a lead compound for drug development targeting specific diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's ability to inhibit biofilm formation by Staphylococcus aureus. Results indicated significant reduction in biofilm mass at sub-inhibitory concentrations, highlighting its potential as an antimicrobial agent.
  • Enzyme Inhibition : Another investigation focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This compound showed promising results, suggesting further exploration for neuroprotective applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethyl 6-oxospiro[2.5]octane-5-carboxylateSpirocyclicDifferent position of the carboxylate group
Ethyl 1-oxaspiro[2.5]octane-6-carboxylateSpirocyclicVariations in ring structure
Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylateSpirocyclicMethyl substitution alters steric properties
Ethyl 1-aminospiro[2.5]octane-6-carboxylateSpirocyclicContains an amino group, potentially altering reactivity

This table illustrates how this compound stands out due to its specific arrangement of functional groups and ether linkage.

Applications in Research and Industry

This compound has several applications across various fields:

  • Biomedical Research : Its potential as an antimicrobial agent and enzyme inhibitor makes it valuable in drug discovery.
  • Material Science : The compound's unique properties can be harnessed in developing new materials with specific functionalities.

Properties

IUPAC Name

ethyl 6-oxospiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMVQHGSABCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate (1.9 g, 7.91 mmol) in acetone (20 mL) and water (5 mL) was added PPTS (0.1 g, 0.398 mmol). The reaction mixture was heated at 60° C. for 5 h, and then stirred at rt for 45 h. The reaction mixture was diluted with EtOAc, washed with water, brine, dried (MgSO4) and concentrated to afford ethyl 6-oxospiro[2.5]octane-1-carboxylate as an oil (1.32 g). 1H NMR (400 MHz, CDCl3) δ ppm 4.13-4.21 (2H, m), 2.35-2.51 (3H, m), 2.19-2.30 (1H, m), 2.00-2.09 (3H, m), 1.86 (1H, ddd, J=13.68, 8.16, 5.27 Hz), 1.64-1.77 (2H, m), 1.23-1.35 (3H, m), 1.08 (1H, dd, J=8.16, 4.64 Hz).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 2
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
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Ethyl 6-oxospiro[2.5]octane-1-carboxylate
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Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 5
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Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 6
Ethyl 6-oxospiro[2.5]octane-1-carboxylate

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